5-[4-(1H-pyrazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione
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Overview
Description
5-[4-(1H-pyrazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione is a heterocyclic compound that features a pyrazole ring and a thiazolane-2,4-dione moiety
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been reported to interact with various targets, including enzymes and receptors
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . The interaction between the compound and its target could involve binding to an active site, leading to modulation of the target’s activity.
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways . The compound could potentially affect pathways related to the function of its target, leading to downstream effects on cellular processes.
Result of Action
Based on the activities of similar compounds, it could potentially modulate cellular processes related to its target
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(1H-pyrazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrazole derivative.
Formation of the Thiazolane-2,4-dione Moiety: The thiazolane-2,4-dione ring can be synthesized through the cyclization of a thiourea derivative with a suitable dicarbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and solvent systems that enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
5-[4-(1H-pyrazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole or benzyl positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
5-[4-(1H-pyrazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antileishmanial agent due to its ability to inhibit specific enzymes in the parasite.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or photophysical properties.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrazol-1-yl)benzenesulfonamide: Known for its antileishmanial activity.
Benzene sulfonamide pyrazole thio-oxadiazole: Exhibits antimicrobial and antitubercular properties.
Uniqueness
5-[4-(1H-pyrazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione is unique due to its combined pyrazole and thiazolane-2,4-dione moieties, which confer distinct chemical reactivity and biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable scaffold for further research and development .
Properties
IUPAC Name |
5-[(4-pyrazol-1-ylphenyl)methyl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c17-12-11(19-13(18)15-12)8-9-2-4-10(5-3-9)16-7-1-6-14-16/h1-7,11H,8H2,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOISTNUBYUGKNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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